Cas no 953717-09-4 (2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid)

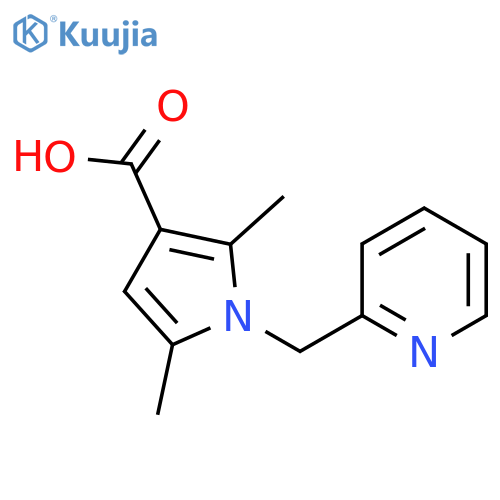

953717-09-4 structure

商品名:2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

CAS番号:953717-09-4

MF:C13H14N2O2

メガワット:230.262463092804

MDL:MFCD09733560

CID:2112450

PubChem ID:16786807

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,5-dimethyl-1-(2-pyridinylmethyl)-1H-Pyrrole-3-carboxylic acid

- 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

- NE24730

- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

-

- MDL: MFCD09733560

- インチ: 1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17)

- InChIKey: JUKMTKLRGDLEGF-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(C)N(CC2C=CC=CN=2)C=1C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 283

- トポロジー分子極性表面積: 55.1

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-31774-0.1g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 0.1g |

$98.0 | 2025-02-20 | |

| Enamine | EN300-31774-0.5g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| TRC | D502983-25mg |

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |

953717-09-4 | 25mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-31774-0.25g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 0.25g |

$142.0 | 2025-02-20 | |

| TRC | D502983-250mg |

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |

953717-09-4 | 250mg |

$ 320.00 | 2022-06-05 | ||

| Enamine | EN300-31774-1.0g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Enamine | EN300-31774-10.0g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| Enamine | EN300-31774-5.0g |

2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| 1PlusChem | 1P019M34-1g |

2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid |

953717-09-4 | 95% | 1g |

$515.00 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316793-10g |

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1h-pyrrole-3-carboxylic acid |

953717-09-4 | 95% | 10g |

¥28670.00 | 2024-04-24 |

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

953717-09-4 (2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量